molecular formula C15H15NO4 B3389288 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid CAS No. 923771-58-8

3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid

Cat. No.: B3389288
CAS No.: 923771-58-8
M. Wt: 273.28 g/mol
InChI Key: KNXPAMABGAEOKL-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid is a substituted benzoic acid derivative characterized by an ethoxy group at the 3-position and a pyridin-4-ylmethoxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₆H₁₅NO₄, with a molecular weight of 285.29 g/mol.

Properties

IUPAC Name

3-ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-2-19-14-9-12(15(17)18)3-4-13(14)20-10-11-5-7-16-8-6-11/h3-9H,2,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXPAMABGAEOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 4-(pyridin-4-ylmethoxy)benzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the ethoxylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halides or amines.

Scientific Research Applications

Chemical Properties and Structure

3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid features a benzoic acid core substituted with an ethoxy group and a pyridine-derived methoxy group at the para position. Its molecular formula is C15H17NO3C_{15}H_{17}NO_3, with a molecular weight of approximately 273.28 g/mol. The presence of these functional groups enhances its reactivity and interaction with biological macromolecules, making it a promising candidate for various applications.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in drug development. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological profiles. For instance, the ethoxy group may improve solubility and bioavailability, while the pyridine moiety could enhance binding affinity to specific targets.

Case Study: Drug Development
Research has indicated that derivatives of 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid may exhibit anti-inflammatory and anti-cancer activities. In one study, compounds similar to this structure were screened for their ability to disrupt the c-Myc–Max protein-protein interaction, a critical pathway in many cancers. The results showed promising activity, suggesting that this compound could serve as a lead in developing new anti-cancer drugs .

Biological Research

3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid is utilized in studies focused on enzyme interactions and protein modifications. Its ability to bind to various biological macromolecules makes it valuable in proteomics and metabolic pathway research.

Interaction Studies
Preliminary findings suggest that the compound interacts with proteins involved in metabolic pathways, potentially influencing their activity. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Material Science

In addition to its applications in biology and medicine, this compound is also explored for its utility in developing new materials. Its unique chemical structure allows it to be used as a building block in synthesizing more complex materials with desirable properties.

Synthesis Routes
Various synthetic routes can be employed to produce 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid, which include oxidation and substitution reactions. These methods highlight the compound's accessibility for research and industrial applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid better, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Ethoxybenzoic AcidEthoxy group on benzoic acidSimpler structure, lacks pyridine functionality
4-(Pyridin-2-ylmethoxy)benzoic AcidMethoxy group on benzoic acidNo ethyl substitution
3-Pyridinylbenzoic AcidPyridine ring attached directlyLacks ethoxy group
3-Ethoxy-4-methoxybenzoic AcidContains both methoxy and ethoxy groupsDifferent substitution pattern

The combination of an ethoxy group and a pyridine-derived methoxy group in 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid may enhance its biological activity compared to simpler analogs, leading to distinct pharmacological properties that warrant further investigation .

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications Reference
3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid C₁₆H₁₅NO₄ -OCH₂CH₃ (3), -OCH₂Py (4) Pharmaceutical intermediates, metal ligands
4-(3-Isobutoxy-4-nitrobenzamido)-3-(pyridin-4-ylmethoxy)benzoic acid C₂₄H₂₃N₃O₇ -NO₂ (4), -OCH₂CH(CH₃)₂ (3), -OCH₂Py (4) c-Myc–Max protein interaction inhibitor
3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid C₁₄H₁₂BrNO₄ -Br (3), -OCH₃ (5), -OCH₂Py (4) Structural analog for halogenated drug design
3-Methoxy-4-(phenylmethoxy)benzoic acid C₁₅H₁₄O₄ -OCH₃ (3), -OCH₂Ph (4) Intermediate in organic synthesis
3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid C₁₉H₁₆N₂O₄ -OCH₂Py (3,5) Metal-organic framework (MOF) ligand

Key Structural and Functional Differences:

Substituent Effects on Reactivity and Binding: The pyridin-4-ylmethoxy group in 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid enhances its ability to coordinate with metal ions (e.g., Co²⁺) compared to analogs with phenylmethoxy groups (e.g., 3-Methoxy-4-(phenylmethoxy)benzoic acid) .

Biological Activity :

  • Compounds with nitro groups (e.g., 4-(3-Isobutoxy-4-nitrobenzamido)-3-(pyridin-4-ylmethoxy)benzoic acid) show inhibitory activity against protein-protein interactions (e.g., c-Myc–Max), whereas the ethoxy-pyridyl analog lacks such reported activity .

Applications in Materials Science: 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid forms robust MOFs due to its two pyridylmethoxy groups, unlike mono-substituted analogs, which are less effective in creating porous frameworks .

Synthetic Accessibility :

  • The ethoxy group in 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid simplifies synthesis compared to nitro- or bromo-substituted derivatives, which require additional steps for functional group introduction .

Research Findings and Case Studies

  • Metal Coordination : A cobalt(II) complex derived from 4-(pyridin-4-ylmethoxy)benzoic acid demonstrated strong DNA/protein interaction and photo-induced DNA cleavage, highlighting the role of pyridyl groups in enhancing metal-binding efficacy .
  • Biosensor Compatibility : Benzoic acid derivatives with para-substituted groups (e.g., -OCH₂Py) exhibit higher promiscuity in biosensor systems (e.g., sBAD in S. cerevisiae) compared to meta-substituted analogs, enabling real-time monitoring of extracellular metabolites .
  • Thermal Stability : Lanthanide complexes with substituted benzoic acids (e.g., ethoxy or methoxy groups) show superior thermal stability in solid-state applications compared to unsubstituted benzoic acid .

Biological Activity

3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C16_{16}H17_{17}N1_{1}O4_{4}
  • Molecular Weight : 287.31 g/mol
  • Functional Groups : Ethoxy group, pyridine-derived methoxy group, and a benzoic acid moiety.

These functional groups contribute to the compound's reactivity and interaction with biological targets.

Interaction with Biological Targets

3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid exhibits interactions with several biological macromolecules. Preliminary studies suggest binding affinities to proteins involved in metabolic pathways, which may be crucial for its therapeutic potential. The presence of the carboxylic acid group is particularly significant for forming hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.

Biochemical Pathways

The compound's activity may involve modulation of various biochemical pathways, including:

  • Cell Signaling : It may influence pathways that regulate cell growth, apoptosis, and inflammation.
  • Gene Expression : Potential effects on transcription factors could lead to altered gene expression profiles in treated cells.

Antimicrobial Properties

Research indicates that derivatives of 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid may possess antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting a potential application as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. In vitro assays demonstrate its ability to reduce pro-inflammatory cytokine production in activated immune cells. This suggests a possible role in treating inflammatory diseases.

Anticancer Activity

Emerging evidence points to the potential anticancer properties of 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid. In studies involving cancer cell lines, it has been observed to induce apoptosis and inhibit cell proliferation. The compound's ability to disrupt protein-protein interactions critical for tumor growth (e.g., c-Myc-Max interactions) has been highlighted as a promising mechanism .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntimicrobialDisk diffusion assayInhibition of bacterial growth
Anti-inflammatoryCytokine ELISAReduced IL-6 and TNF-alpha levels
AnticancerMTT assayDecreased viability in cancer cell lines

Q & A

Q. Q1. What are the recommended synthetic routes for 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid, and how can reaction progress be monitored?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes:

Etherification: Introduce the ethoxy group at position 3 via nucleophilic substitution using ethyl bromide in the presence of a base (e.g., K₂CO₃) .

Coupling Reaction: Attach the pyridin-4-ylmethoxy group at position 4 using Mitsunobu conditions (e.g., DIAD, PPh₃) with 4-(hydroxymethyl)pyridine .

Carboxylic Acid Protection/Deprotection: Use tert-butyl esters for temporary protection during synthesis, followed by acidic hydrolysis (e.g., TFA) .

Monitoring Methods:

  • Thin-Layer Chromatography (TLC): Track intermediates using UV-active spots or iodine staining .
  • HPLC: Quantify purity with reverse-phase C18 columns and UV detection at 254 nm .

Q. Q2. What analytical techniques are critical for confirming the structure of 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Verify substituent positions via coupling patterns (e.g., pyridinyl protons at δ 8.5–7.5 ppm; ethoxy group as a triplet at δ 1.3–1.5 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O) at ~170 ppm and aromatic carbons .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ = 316.12) .
  • X-ray Crystallography: Resolve crystal structure for absolute configuration (e.g., CCDC deposition codes from related benzoic acid derivatives) .

Q. Q3. How does the solubility and stability of this compound influence experimental design?

Methodological Answer:

  • Solubility:
    • Polar aprotic solvents (DMSO, DMF) enhance solubility for biological assays.
    • Limited aqueous solubility (pH-dependent) requires buffered solutions (e.g., PBS at pH 7.4) .
  • Stability:
    • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the pyridinyl moiety .
    • Avoid strong oxidizing agents (e.g., HNO₃) to prevent degradation .

Advanced Research Questions

Q. Q4. What mechanistic insights explain contradictory reactivity in coupling reactions involving the pyridinylmethoxy group?

Methodological Answer: Contradictions in coupling efficiency (e.g., Suzuki vs. Buchwald-Hartwig) arise from:

  • Electronic Effects: The pyridinyl group’s electron-withdrawing nature deactivates the aromatic ring, reducing nucleophilicity for cross-coupling .
  • Steric Hindrance: Bulky substituents at position 4 impede catalyst accessibility.
    Resolution Strategies:
  • Use Pd/XPhos catalysts for sterically hindered substrates .
  • Optimize reaction temperature (80–100°C) and solvent polarity (toluene/DMF mixtures) .

Q. Q5. How can computational modeling resolve discrepancies in predicted vs. observed biological activity?

Methodological Answer: Discrepancies often stem from off-target interactions or unaccounted solvation effects. Methodology:

Molecular Docking (AutoDock/Vina): Simulate binding to target enzymes (e.g., COX-2) using crystal structures (PDB: 5KIR) .

MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories .

QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzymatic assays .

Q. Q6. What strategies optimize regioselectivity in derivatizing the benzoic acid scaffold?

Methodological Answer:

  • Directed Ortho-Metalation (DoM): Use a directing group (e.g., CONHR) to functionalize the ortho position .
  • Protection/Deprotection: Temporarily block the carboxylic acid to prevent unwanted side reactions during etherification .
  • Microwave-Assisted Synthesis: Enhance reaction rates and selectivity for thermally sensitive intermediates .

Q. Q7. How do crystallographic data inform the design of co-crystals for improved bioavailability?

Methodological Answer:

  • Co-Crystal Screening: Use Cambridge Structural Database (CSD) to identify compatible co-formers (e.g., nicotinamide) .
  • Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., O–H⋯N hydrogen bonds with pyridinyl groups) .
  • Dissolution Testing: Compare solubility profiles of co-crystals vs. parent compound in biorelevant media (FaSSIF/FeSSIF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid
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3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid

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